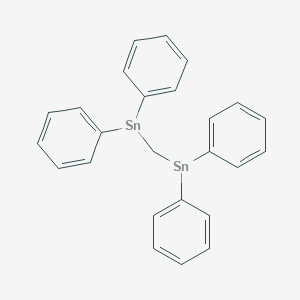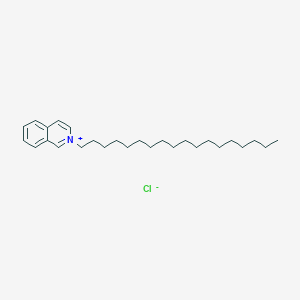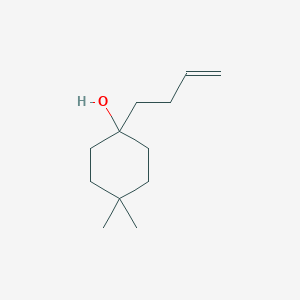![molecular formula C10H8O4 B14361797 11,12-Dioxatricyclo[5.3.1.1~2,6~]dodeca-4,8-diene-3,10-dione CAS No. 93602-31-4](/img/structure/B14361797.png)
11,12-Dioxatricyclo[5.3.1.1~2,6~]dodeca-4,8-diene-3,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11,12-Dioxatricyclo[5.3.1.1~2,6~]dodeca-4,8-diene-3,10-dione is a complex organic compound characterized by its unique tricyclic structure. This compound contains multiple rings, including six-membered, eight-membered, and ten-membered rings, along with two ketone groups and two ether groups . Its intricate structure makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11,12-Dioxatricyclo[5.3.1.1~2,6~]dodeca-4,8-diene-3,10-dione involves multiple steps, typically starting with simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by oxidation to introduce the ketone groups and etherification to form the ether linkages. Specific reagents and catalysts are used to control the reaction conditions and ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
11,12-Dioxatricyclo[5.3.1.1~2,6~]dodeca-4,8-diene-3,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional ketone or carboxyl groups, while reduction may produce alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
11,12-Dioxatricyclo[5.3.1.1~2,6~]dodeca-4,8-diene-3,10-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Aryl-12-imino-10,11-dioxatricyclo[5.3.2.0~1,6~]dodecane-7,8,8-tricarbonitriles: These compounds share a similar tricyclic core but differ in functional groups and overall structure.
Spiro[11-oxatricyclo[4.4.1.0~1,6~]undeca-3,8-diene-10,3’-2,4-dioxatricyclo[7.3.1.0~5,13~]trideca-1(12),5,7,9(13),10-pentaene]-2,5,7-triol: This compound has a spiro linkage and additional rings, making it structurally related but distinct.
Uniqueness
11,12-Dioxatricyclo[5.3.1.1~2,6~]dodeca-4,8-diene-3,10-dione stands out due to its specific combination of rings and functional groups. Its unique structure provides distinct chemical properties and reactivity, making it valuable for various research and industrial applications .
Eigenschaften
| 93602-31-4 | |
Molekularformel |
C10H8O4 |
Molekulargewicht |
192.17 g/mol |
IUPAC-Name |
11,12-dioxatricyclo[5.3.1.12,6]dodeca-4,8-diene-3,10-dione |
InChI |
InChI=1S/C10H8O4/c11-5-1-3-7-8-4-2-6(12)10(14-8)9(5)13-7/h1-4,7-10H |
InChI-Schlüssel |
JOHWAGPKCLQGKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)C2C3C(=O)C=CC(C1O2)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one](/img/structure/B14361753.png)

![4-Chloro-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14361784.png)

